(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide
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Overview
Description
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide is a compound that features a thiophene ring, a cyano group, and an octyl chain. Thiophene derivatives are known for their significant roles in various biological systems and material chemistry due to their electron-rich structure and smaller steric volume compared to benzene . This compound’s unique structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide typically involves the reaction of 3-methylthiophene-2-carboxaldehyde with appropriate reagents under controlled conditions. The preparation methods may include:
Synthetic Routes: The compound can be synthesized through a multi-step process involving the formation of intermediates such as 3-methylthiophene-2-carboxaldehyde.
Reaction Conditions: The reactions often require specific conditions such as the presence of a base, controlled temperature, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Reagents such as bases, acids, and oxidizing or reducing agents are commonly used in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide involves its interaction with molecular targets and pathways. The compound’s electron-rich thiophene ring allows it to interact with biological receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide can be compared with other similar compounds, such as:
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound has shown anticonvulsant and antinociceptive activities.
1-Butyl-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea: Known for its antiviral properties.
Oxazoline Derivatives: These compounds exhibit potent antiviral activity against poliovirus.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3-methylthiophen-2-yl)-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-7-8-10-19-17(20)15(13-18)12-16-14(2)9-11-21-16/h9,11-12H,3-8,10H2,1-2H3,(H,19,20)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWULFFRAGLSA-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=C(C=CS1)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(C=CS1)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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